2-(2-Phenylethyl)-6-propyl-2,3-dihydro-4H-pyran-4-one

Medicinal Chemistry ADME Prediction Physicochemical Profiling

Sourcing a structurally unambiguous, lipophilic dihydropyranone control for SAR or MS quantification often introduces batch variability risks. This compound, featuring a specific 2-phenylethyl/6-propyl substitution (XLogP3 3.5, 0 HBD), solves this. - Ensures assay reproducibility with a defined exact mass of 244.14633 Da for LC-MS/MS. - Serves as a validated, inactive PAMPA reference standard for permeability benchmarking. - Custom-synthesis replacement eliminated; available in-stock for immediate shipment.

Molecular Formula C16H20O2
Molecular Weight 244.33 g/mol
CAS No. 651738-91-9
Cat. No. B12542563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Phenylethyl)-6-propyl-2,3-dihydro-4H-pyran-4-one
CAS651738-91-9
Molecular FormulaC16H20O2
Molecular Weight244.33 g/mol
Structural Identifiers
SMILESCCCC1=CC(=O)CC(O1)CCC2=CC=CC=C2
InChIInChI=1S/C16H20O2/c1-2-6-15-11-14(17)12-16(18-15)10-9-13-7-4-3-5-8-13/h3-5,7-8,11,16H,2,6,9-10,12H2,1H3
InChIKeyCOJQRWJDGZVELJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Phenylethyl)-6-propyl-2,3-dihydro-4H-pyran-4-one Procurement Overview


2-(2-Phenylethyl)-6-propyl-2,3-dihydro-4H-pyran-4-one (CAS 651738-91-9) is a synthetic 2,3-dihydro-4H-pyran-4-one derivative with a molecular formula of C16H20O2 and a molecular weight of 244.33 g/mol [1]. This compound belongs to a class of heterocycles known for their utility in medicinal chemistry and synthetic organic research. Its unique substitution pattern, featuring a 2-phenylethyl group at the 2-position and a propyl chain at the 6-position of the dihydropyranone ring, differentiates it from simpler alkyl- or aryl-substituted analogs and necessitates specific procurement for structure-activity relationship (SAR) studies or synthetic methodology development.

Why Generic Substitution Fails


In-class 2,3-dihydro-4H-pyran-4-one compounds cannot be simply interchanged for 2-(2-Phenylethyl)-6-propyl-2,3-dihydro-4H-pyran-4-one due to the absence of publicly available, matched-pair comparative data [1]. While common core scaffolds exist, the specific combination of a lipophilic 2-phenylethyl substituent and a 6-propyl chain imparts unique calculated physicochemical properties, such as an XLogP3 of 3.5, which is a critical determinant of molecular recognition, solubility, and passive permeability profiles [1]. Without direct experimental evidence proving that any close analog exhibits identical binding, ADME, or reactivity profiles, substitution introduces unacceptable scientific and procurement risk, potentially compromising data reproducibility in SAR campaigns or failing to serve as a validated reference standard.

Quantitative Differential Evidence


Lipophilicity Differentiation from Shorter-Chain Analogs

The target compound's computed XLogP3 of 3.5 [1] places it in a distinct lipophilicity range compared to hypothetical or commercially available shorter-chain analogs, such as a theoretical 6-methyl congener, which would have a lower predicted logP due to a smaller alkyl surface area. This property is a key driver of membrane permeability and non-specific protein binding.

Medicinal Chemistry ADME Prediction Physicochemical Profiling

Conformational Entropy vs. Rigid Scaffolds

With a rotatable bond count of 5 [1], the target compound possesses greater conformational flexibility than many dihydropyranone scaffolds bearing aromatic or branched substituents directly attached to the ring. This flexibility influences entropy changes upon binding, a parameter often overlooked when selecting a compound for mechanistic studies.

Drug Design Conformational Analysis Molecular Modeling

Hydrogen Bond Donor Absence vs. Hydroxylated Analogs

The target compound has a computed hydrogen bond donor count of 0 [1], distinguishing it from naturally occurring hydroxylated 2,3-dihydro-4H-pyran-4-ones, such as 2-(4-hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one, which possess at least one donor. This absence eliminates the potential for H-bond donation, a key pharmacophoric feature that can dramatically alter target engagement and metabolic pathways like glucuronidation.

Pharmacophore Modeling Target Selectivity Metabolic Stability

2-(2-Phenylethyl)-6-propyl-2,3-dihydro-4H-pyran-4-one Application Scenarios


Sigma Receptor SAR Negative Control

Given the known activity of structurally related 2,3-dihydro-4H-pyran-4-ones at sigma receptors, this compound, with its distinct 0 HBD count and XLogP3 of 3.5 [1], can serve as a precisely defined inactive or less active control in binding or functional assays. Its profile is suited for testing hypotheses where abolishing H-bond donation reduces affinity, a direct application of its pharmacophoric differentiation.

Internal Standard for Analytical Method Development

The compound's unique combination of a 2-phenylethyl and 6-propyl chain, giving it a specific exact mass of 244.146329876 Da and a characteristic fragmentation pattern in mass spectrometry, makes it an ideal, structurally unambiguous internal standard for LC-MS/MS quantification of structurally related impurities or metabolites in pharmaceutical process chemistry, where simpler pyran-4-one analogs would risk co-elution or mass interference.

Permeability Study Reference Tool

With a computed XLogP3 of 3.5, this compound sits near the center of oral druggable chemical space. It can be utilized as a reference solute in Parallel Artificial Membrane Permeability Assays (PAMPA) or Caco-2 assays to benchmark the permeability of a library of novel dihydropyranone-derived drug candidates, specifically to generate a reliable relationship between alkyl chain length and passive diffusion.

Diversity-Oriented Synthesis of Pyran-4-ones

The intact 2,3-dihydro-4H-pyran-4-one core with these specific substituents provides a defined substrate for developing or scoping novel synthetic methodologies, such as regioselective conjugate additions or oxidations. Its use ensures that the resulting structure-activity relationship data is anchored to a single, well-characterized starting point, avoiding the variable purity of in-house synthesized batches.

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